molecular formula C21H37NO B13768822 (20S)-3alpha-Amino-5alpha-pregnan-20-ol CAS No. 50430-81-4

(20S)-3alpha-Amino-5alpha-pregnan-20-ol

Cat. No.: B13768822
CAS No.: 50430-81-4
M. Wt: 319.5 g/mol
InChI Key: VIQFMADXQMGZER-CGVINKDUSA-N
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Description

Contextualization within Steroid Chemistry

Steroids are a class of organic compounds characterized by a specific four-ring carbon skeleton. This core structure, known as the cyclopentanoperhydrophenanthrene nucleus, consists of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring. The functional diversity of steroids arises from variations in the functional groups attached to this core and the stereochemistry of the ring junctions.

Pregnane (B1235032) steroids are a subclass of steroids that possess a 21-carbon backbone. The foundational structure is the hydrocarbon pregnane. Modifications to this basic scaffold, such as the introduction of double bonds, hydroxyl groups, ketone moieties, and other substituents, give rise to a vast array of biologically active molecules.

Amino-steroid derivatives are a specific group of steroids where one or more amino groups are incorporated into the steroid framework. The introduction of a basic amino group can significantly alter the physicochemical and biological properties of the parent steroid, influencing its solubility, receptor binding affinity, and pharmacological activity.

Overview of Pregnane Scaffold Significance in Biological Systems

The pregnane scaffold is of immense biological importance, serving as the structural foundation for a variety of essential hormones. Progesterone (B1679170), a key hormone in the menstrual cycle and pregnancy, is a prominent example. Glucocorticoids, such as cortisol, and mineralocorticoids, like aldosterone, are also pregnane derivatives that play critical roles in metabolism, inflammation, and electrolyte balance.

Beyond their hormonal functions, certain pregnane derivatives, particularly those reduced at the A-ring, are recognized as potent neuroactive steroids. These neurosteroids can modulate neuronal excitability, primarily through their interaction with neurotransmitter receptors in the central nervous system.

Historical Development of Research on Aminopregnane Derivatives

The study of aminopregnane derivatives has evolved from the broader field of steroid chemistry. Initial research into steroids in the early 20th century focused on the isolation and structural elucidation of hormones from natural sources. Following the successful synthesis of steroids, medicinal chemists began to explore the effects of structural modifications on biological activity.

The introduction of amino groups into the steroid nucleus was investigated to create novel therapeutic agents. Early work in this area often focused on creating compounds with antimicrobial or cardiovascular effects. Over time, as the understanding of neuroactive steroids grew, interest in aminopregnane derivatives as modulators of neuronal function has increased. Research has explored how the position and stereochemistry of the amino group influence the interaction of these compounds with receptors like the GABA-A receptor. While extensive research has been conducted on various aminopregnane compounds, the historical research trajectory for (20S)-3alpha-Amino-5alpha-pregnan-20-ol specifically is not well-documented in publicly accessible scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50430-81-4

Molecular Formula

C21H37NO

Molecular Weight

319.5 g/mol

IUPAC Name

(1S)-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-amino-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanol

InChI

InChI=1S/C21H37NO/c1-13(23)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,23H,4-12,22H2,1-3H3/t13-,14-,15+,16-,17+,18-,19-,20-,21+/m0/s1

InChI Key

VIQFMADXQMGZER-CGVINKDUSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis Routes to (20S)-3alpha-Amino-5alpha-pregnan-20-ol

The construction of this compound typically proceeds through a multi-step sequence starting from readily available steroid precursors. A common strategy involves the initial establishment of the A/B ring fusion and the C3 functional group, followed by the stereoselective modification of the side chain at C17.

Key Reaction Steps and Reagents

A plausible synthetic pathway can be envisioned starting from 5α-pregnan-3,20-dione. The key transformations involve the stereoselective introduction of the 3α-amino group and the stereoselective reduction of the 20-keto group.

The introduction of the 3α-amino group can be achieved through reductive amination of the 3-keto group of 5α-pregnan-3,20-dione. This reaction is typically carried out using a reducing agent in the presence of an ammonia (B1221849) source. The stereochemical outcome at C3 is influenced by the choice of reducing agent and reaction conditions, with the aim of favoring the formation of the 3α-isomer.

Subsequently, the 20-keto group of the resulting 3α-amino-5α-pregnan-20-one intermediate is stereoselectively reduced to the corresponding 20S-alcohol. The reduction of 20-keto steroids has been shown to be sensitive to the reagent and conditions employed. For instance, sodium borohydride (B1222165) has been used for the reduction of the 20-keto group in related steroid systems, with the stereoselectivity being influenced by factors such as temperature. nih.gov

A summary of the key reaction steps and representative reagents is presented in the table below.

StepTransformationReagents and Conditions
1Reductive Amination of 3-keto group5α-pregnan-3,20-dione, NH3/H2, Raney Nickel or Na(CN)BH3, NH4OAc
2Stereoselective Reduction of 20-keto group3α-amino-5α-pregnan-20-one, Sodium borohydride (NaBH4) in a suitable solvent system, low temperature

Precursor Compounds and Starting Materials

The synthesis of this compound can commence from various commercially available steroid starting materials. The choice of precursor often depends on its availability and the efficiency of the subsequent transformations.

Precursor CompoundRationale for Use
5α-Pregnan-3,20-dione A common intermediate that already possesses the desired 5α-stereochemistry of the A/B ring junction and keto groups at C3 and C20, which are amenable to the required functional group manipulations.
Progesterone (B1679170) Can be converted to 5α-pregnan-3,20-dione via catalytic hydrogenation, which reduces the C4-C5 double bond. nih.gov
Pregnenolone Can be converted to progesterone and subsequently to 5α-pregnan-3,20-dione.

Control of Stereochemistry at C3 and C20

Achieving the desired stereochemistry at both C3 (α-amino) and C20 (S-alcohol) is a critical aspect of the synthesis.

Stereocontrol at C3: The stereoselective formation of the 3α-amino group from a 3-keto precursor is often directed by the steric environment of the steroid nucleus. Catalytic hydrogenation, for example, typically leads to the addition of hydrogen from the less hindered α-face, resulting in the desired 3α-configuration. The choice of catalyst and reaction conditions can further influence this selectivity.

Stereocontrol at C20: The reduction of the 20-keto group can yield either the 20S (α-hydroxy) or 20R (β-hydroxy) alcohol. The stereochemical outcome is highly dependent on the reducing agent and the steric hindrance around the carbonyl group. For the synthesis of the 20S isomer, reagents that favor hydride attack from the β-face are required. The use of sodium borohydride has been reported to provide stereoselectivity in the reduction of 20-keto steroids, with the ratio of α to β isomers being temperature-dependent. nih.gov In some cases, chelation control with specific reagents can enhance the stereoselectivity.

Functional Group Interconversions and Derivatization Strategies

The 3α-amino and 20S-hydroxyl groups of this compound offer opportunities for further chemical modifications to explore structure-activity relationships.

Derivatization of the 3α-Amino Group: The primary amine at the C3 position can undergo a variety of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones.

Derivatization of the 20S-Hydroxyl Group: The secondary alcohol at the C20 position can be modified through:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

Oxidation: Conversion back to the 20-keto group using mild oxidizing agents.

These derivatization strategies allow for the synthesis of a library of analogues with modified physicochemical properties.

Optimization of Synthetic Yields and Purity

Maximizing the yield and ensuring the high purity of the final compound are crucial for its potential applications. Strategies for optimization include:

Reaction Condition Optimization: Systematic variation of parameters such as temperature, reaction time, solvent, and catalyst loading for each synthetic step can significantly improve the yield and minimize the formation of byproducts.

Purification Techniques: The use of appropriate purification methods is essential to isolate the desired product from unreacted starting materials, reagents, and side products. Common techniques in steroid chemistry include:

Crystallization: An effective method for obtaining highly pure crystalline solids. The choice of solvent system is critical for successful crystallization.

Column Chromatography: A versatile technique for separating compounds based on their polarity. Silica gel is a commonly used stationary phase for the purification of steroids.

Impurity Profiling: Identification and characterization of impurities using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are important for understanding the reaction pathways that lead to their formation and for developing strategies to control them. For instance, in related steroid syntheses, controlling the stereoselectivity of reduction steps is key to minimizing diastereomeric impurities. nih.gov

By implementing these optimization strategies, it is possible to develop a robust and efficient synthesis of this compound with high yield and purity.

Stereochemical Considerations in Pregnane Structure Activity Relationships

Significance of 3α-Amino and 20S-Hydroxyl Stereochemistry

The biological activity of pregnane (B1235032) neurosteroids is exquisitely sensitive to the stereochemistry of substituents on the steroid nucleus, particularly at the C3 and C20 positions. The compound (20S)-3alpha-Amino-5alpha-pregnan-20-ol possesses two key stereochemical features: an amino group in the 3α-position and a hydroxyl group in the 20S-position.

The 3α-configuration of substituents on the A-ring of the pregnane skeleton is a well-established prerequisite for positive modulation of the γ-aminobutyric acid type A (GABAA) receptor, a major inhibitory neurotransmitter receptor in the central nervous system. nih.govnih.govfrontiersin.org While the majority of research has focused on 3α-hydroxy neurosteroids, such as allopregnanolone (B1667786), studies on related compounds have demonstrated that a 3α-amino group can serve as a bioisosteric replacement for the 3α-hydroxyl group, retaining the ability to modulate GABAA receptor function. researchgate.net Research on 3α-amino-5α-pregnan-20-one, a closely related analog, has shown that this compound can increase the binding of flunitrazepam to the GABAA receptor, indicating a similar modulatory activity to its 3α-hydroxy counterparts. researchgate.net This suggests that the nitrogen atom of the amino group can participate in hydrogen bonding interactions within the receptor's binding pocket, mimicking the role of the hydroxyl group's hydrogen bond donor.

The combination of the 3α-amino and 20S-hydroxyl stereochemistries in this compound likely results in a unique pharmacological profile, differentiating it from other pregnane neurosteroids. The precise interplay between these two stereocenters in modulating receptor interactions remains an active area of investigation.

Conformational Analysis and Steric Effects

The stereochemistry of this compound dictates its three-dimensional conformation, which in turn governs its ability to fit into and interact with the binding pockets of its biological targets. The 5α-configuration of the pregnane backbone results in a relatively planar and rigid A/B ring fusion, providing a defined scaffold for the functional groups.

The axial orientation of the 3α-amino group is a critical feature. This positioning allows the amino group to extend from the alpha-face of the steroid, making it available for crucial hydrogen bonding interactions with receptor residues. In contrast, a 3β-amino group would adopt an equatorial position, leading to a different spatial arrangement and likely altered or diminished biological activity. The importance of the 3α-configuration is underscored by the general observation that 3β-hydroxypregnane steroids often act as antagonists or have significantly lower potency at the GABAA receptor compared to their 3α-counterparts. nih.gov

The interplay between the axial 3α-amino group and the specific orientation of the 20S-hydroxyl group creates a unique molecular topography. This precise arrangement is likely essential for navigating the binding pocket of its target receptor and establishing the network of interactions necessary for its pharmacological effects. Further detailed conformational studies, such as through X-ray crystallography or advanced NMR techniques, would be invaluable in providing a more precise understanding of the molecule's three-dimensional structure and its direct correlation with its biological function.

FeatureStereochemistrySignificance for Activity
Amino Group 3α (axial)Essential for positive modulation of GABAA receptors; acts as a hydrogen bond donor.
Hydroxyl Group 20SInfluences side-chain conformation and interactions with the receptor; contributes to binding affinity and efficacy.
A/B Ring Fusion Provides a relatively planar and rigid steroid backbone.

Biological and Biochemical Investigations

Modulation of Ligand-Gated Ion Channels

The primary molecular target for many neuroactive steroids is the GABAA receptor, a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. youtube.com The binding of the neurotransmitter GABA to this receptor triggers the opening of an integrated chloride ion channel. youtube.com

(20S)-3alpha-Amino-5alpha-pregnan-20-ol and similar pregnane (B1235032) steroids function as allosteric modulators of the GABAA receptor. nih.govnih.gov This means they bind to a site on the receptor complex that is distinct from the GABA binding site. nih.gov Such binding induces a conformational change in the receptor that alters its response to GABA.

While the 3α-hydroxy function, as seen in the extensively studied neurosteroid allopregnanolone (B1667786), was historically considered essential for significant biological activity at the GABAA receptor, studies have shown that analogues with a 3α-amino substitution also exhibit modulatory effects. researchgate.net Specifically, 3α-amino-5α-pregnan-20-one has been found to interact with the GABAA receptor complex, indicating that the 3α-hydroxy group is not an absolute requirement for activity. researchgate.net These compounds are considered positive allosteric modulators (PAMs), as they enhance the receptor's function in the presence of an agonist like GABA. nih.gov

The principal function of the GABAA receptor is to control the flow of chloride ions across the neuronal membrane. youtube.com When GABA binds and activates the receptor, the associated channel opens, allowing negatively charged chloride ions to enter the neuron. youtube.com This influx of negative ions leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential and thus producing an inhibitory effect. youtube.com

Positive allosteric modulators like neurosteroids enhance this GABA-mediated chloride ion flux. nih.govfrontiersin.org They can increase the probability of the channel opening or prolong the duration for which it stays open when GABA is bound. nih.govtocris.com This potentiation of chloride conductance is the fundamental mechanism by which these compounds enhance GABAergic inhibition.

A key method for investigating the allosteric modulation of the GABAA receptor is through radioligand binding assays. The benzodiazepine (B76468) site on the receptor can be probed using molecules like [3H]Flunitrazepam. Research conducted on primary cultures of cortical neurons demonstrated that 3α-amino-5α-pregnan-20-one increased the binding of [3H]Flunitrazepam to the GABAA receptor. researchgate.net This enhancement of benzodiazepine binding is a hallmark of positive allosteric modulation by neurosteroids and indicates that the 3α-amino compound facilitates a receptor conformation that has a higher affinity for benzodiazepines.

However, studies also note that 3α-amino-5α-pregnan-20-one is not as potent in modulating [3H]flunitrazepam binding as its 3α-hydroxy analogue, allopregnanolone. researchgate.net

Table 1: Effect of 3α-amino-5α-pregnan-20-one on [3H]Flunitrazepam Binding

CompoundConcentrationEffect on [3H]Flunitrazepam BindingSource
3α-amino-5α-pregnan-20-oneNot specifiedIncreased binding in cortical neurons researchgate.net
Allopregnanolone (for comparison)Not specifiedPotent enhancement of binding researchgate.net

The potentiation of GABAA receptors by neurosteroids is a complex process that does not involve direct competition with GABA for its binding site. Instead, these steroids bind to specific sites within the transmembrane domains of the receptor subunits. nih.gov This binding event energetically favors a conformational state of the receptor that is more sensitive to GABA.

The GABAA receptor is not a single entity but a family of receptors assembled from a diverse array of subunits (e.g., α, β, γ, δ). The specific combination of these subunits determines the pharmacological and physiological properties of the receptor complex. tocris.com

The modulatory effects of neurosteroids can be highly dependent on this subunit composition. For instance, neurosteroids like allopregnanolone are known to have a profound effect on extrasynaptic GABAA receptors that contain the δ (delta) subunit, which are responsible for mediating tonic inhibition. nih.govyoutube.com Research on 3α-amino-5α-pregnan-20-one has suggested that discrepancies observed between different binding assays (e.g., [3H]muscimol vs. [3H]flunitrazepam tests) could be explained by the complex structure of the receptor and the potential existence of multiple, distinct steroid binding sites that may be differentially expressed across various receptor subtypes. researchgate.net Furthermore, prolonged exposure to neurosteroids can itself regulate the expression of GABAA receptor subunits. For example, exposure to allopregnanolone has been shown to cause a concentration-dependent decrease in the mRNA levels of the α4 subunit. nih.gov

Allosteric Modulation of GABA<sub>A</sub> Receptors

Cellular and Molecular Mechanisms

At the molecular level, the interaction begins with the binding of the steroid to its specific allosteric site(s) on the GABAA receptor protein. This binding event triggers a conformational change that is transmitted through the protein structure to the GABA binding site and the ion channel pore. This allosteric transition increases the affinity of the receptor for GABA and/or improves the efficiency of the channel gating mechanism, meaning that the channel opens more readily or stays open longer once GABA is bound. nih.gov

Regulation of Gene Expression (e.g., GABAA receptor α4 subunit mRNA levels)

The α4 subunit is particularly sensitive to neurosteroid levels. Changes in the expression of this subunit, along with the δ subunit, are implicated in conditions like epilepsy, where neurosteroid concentrations are often altered. This regulatory role highlights a genomic mechanism of action that complements the direct, non-genomic modulation of receptor function.

Intracellular Signaling Pathways

The primary and most well-characterized signaling pathway influenced by this compound and its analogues is the direct allosteric modulation of the GABAA receptor. These neurosteroids bind to specific sites on the GABAA receptor complex, which are distinct from the binding sites for GABA, benzodiazepines, or barbiturates. researchgate.net This binding potentiates the receptor's response to GABA, leading to an increased influx of chloride ions into the neuron. researchgate.net This influx hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential and thus enhancing inhibitory neurotransmission. researchgate.net

While this direct gating and potentiation of the ion channel is the principal signaling event, other broader biological pathways may be relevant. Some studies on a range of neurosteroid analogues suggest potential interactions with other cellular targets, including G-protein coupled receptors and the androgen receptor, though these actions are not as well-defined. biorxiv.org For this compound, the main focus remains on its role as a positive allosteric modulator of GABAA receptors, where it influences intracellular signaling by directly altering ion flow across the neuronal membrane. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues and Derivatives

The biological activity of pregnane-based neurosteroids is highly dependent on their three-dimensional structure. SAR studies have delineated the key molecular features required for potent modulation of the GABAA receptor.

Modifications at C3 Position

The substituent at the C3 position of the steroid's A-ring is critical for activity. For many years, a 3α-hydroxy group was considered an absolute requirement for positive modulation of the GABAA receptor. researchgate.net However, research on 3α-amino-5α-pregnan-20-one, an analogue of the subject compound, demonstrated that a 3α-amino group could substitute for the hydroxyl group. researchgate.net This amino analogue was found to increase the binding of [³H]flunitrazepam to the GABAA receptor, confirming its activity as a positive allosteric modulator. researchgate.net While the 3α-amino analogue is generally less potent than its 3α-hydroxy counterpart (allopregnanolone), its activity demonstrates that a hydrogen bond-donating group at the 3α position is the key requirement, rather than specifically a hydroxyl group. researchgate.net In contrast, epimers with a 3β-configuration are inactive. nih.gov

Table 1: Effect of C3-Substituent on GABAA Receptor Modulation
Compound AnalogueC3-SubstituentConfigurationRelative Activity
AllopregnanoloneHydroxyl (-OH)High
3α-Amino-5α-pregnan-20-oneAmino (-NH2)Moderate
EpiallopregnanoloneHydroxyl (-OH)Inactive

Modifications at C16 and C17 Positions

The D-ring of the steroid nucleus, specifically positions C16 and C17, can also be modified to alter activity. Alterations to the side chain at C17 can drastically change the transduction kinetics of tonic current activation at GABAA receptors. nih.gov Furthermore, introducing polar groups at the 16α position of allopregnanolone has been explored as a strategy to increase water solubility. Studies have shown that adding certain carbamate-containing side chains at this position can produce compounds that effectively displace ligands from the picrotoxin (B1677862) binding site on the GABAA receptor. This indicates that the D-ring can tolerate substitutions, which can be used to modify the pharmacokinetic properties of the neurosteroid without eliminating its pharmacodynamic activity.

Impact of Ring System Alterations (e.g., Homologation)

The tetracyclic steroid framework is a key determinant of neurosteroid activity. Attempts to replace the classic 6-6-6-5 fused ring system with alternative scaffolds have shown that the native structure is important. nih.gov In one study, the steroid nucleus was replaced with a tricyclic benz[f]indene (a 6-6-5 fused ring system) that maintained the critical hydrogen-bond donor and acceptor groups in similar spatial positions. nih.gov The resulting compounds were found to be active, but significantly less so than the parent steroids they were designed to mimic. nih.gov This suggests that while the pharmacophore elements (the C3-hydroxyl and C20-keto/hydroxyl groups) are essential, the steroid ring system itself is not merely a passive scaffold but contributes to the optimal orientation and binding of the molecule within the receptor. nih.gov

Influence of Stereoisomerism on Biological Activity

Stereochemistry is a critical factor governing the biological activity of neurosteroids, with subtle changes in the orientation of substituents leading to a complete loss of function. nih.govnih.gov

C3 Configuration: As mentioned, the 3α configuration of the hydrogen-donating group is essential. The corresponding 3β isomers are inactive as positive allosteric modulators of the GABAA receptor. nih.govnih.gov

A/B Ring Fusion (C5 Configuration): The stereochemistry at the C5 position determines the shape of the steroid's A-ring. The 5α-pregnane configuration, which results in a more planar A/B ring junction, is generally associated with higher potency compared to the 5β-pregnane configuration, which creates a bent structure. nih.govnih.gov

C20 Configuration: The prompt compound is the (20S) isomer, referring to the stereocenter at C20 where the hydroxyl group is attached. Studies on related pregnanes have shown that alterations in the C17/C20 region significantly impact the kinetics of receptor activation, indicating that the stereochemistry of the D-ring side chain plays a crucial role in the compound's modulatory effects. nih.gov

This high degree of stereospecificity underscores the precise structural requirements for effective binding to the neurosteroid recognition sites on the GABAA receptor. nih.gov

Table 2: Influence of Stereochemistry on Neurosteroid Activity
Stereochemical FeatureActive IsomerInactive/Less Active IsomerImpact on Activity
C3 Substituent3β isomers are inactive. nih.gov
A/B Ring Fusion5β isomers show reduced activity. nih.govnih.gov
D-Ring Side Chain(20S)(20R)Configuration at C20 influences activation kinetics. nih.gov

In Vitro Biochemical Assays and Cell-Based Models

The initial characterization of a novel compound's biological activity often begins with in vitro assays. These controlled laboratory experiments provide foundational knowledge of how a substance interacts with specific biological targets at a molecular and cellular level.

Neurotransmitter Receptor Binding Assays

Neurotransmitter receptor binding assays are crucial for determining the affinity of a compound for various receptors in the central nervous system. A study investigating the properties of a structurally related compound, 3α-amino-5α-pregnan-20-one, revealed its interaction with the GABA-A receptor. Specifically, it was observed to enhance the binding of [3H]flunitrazepam, a benzodiazepine site ligand, in primary cultures of cortical neurons. researchgate.net This suggests that the amino-pregnane class of compounds may act as allosteric modulators of the GABA-A receptor. However, detailed binding affinity studies for this compound across a comprehensive panel of neurotransmitter receptors are not yet extensively documented in publicly available literature.

Table 1: Neurotransmitter Receptor Binding Profile (Data for this compound is not currently available in the public domain. The table structure is provided for future data inclusion.)

Receptor Subtype Radioligand Test Compound Concentration % Inhibition of Specific Binding Ki (nM)
GABA-A [3H]Flunitrazepam
NMDA [3H]MK-801
AMPA [3H]AMP A
Kainate [3H]Kainate
Dopamine D2 [3H]Spiperone

Ion Channel Flux Measurements

Table 2: Ion Channel Flux Assay Results (Data for this compound is not currently available in the public domain. The table structure is provided for future data inclusion.)

Ion Channel Cell Line Measurement Method Compound Concentration Effect on Ion Flux
GABA-A Receptor Chloride Channel HEK293 Chloride-sensitive dye
NMDA Receptor Calcium Channel Primary Cortical Neurons Calcium imaging
Voltage-gated Sodium Channels ND7/23 cells Sodium-sensitive dye

Neuronal Cell Culture Studies

Neuronal cell cultures provide a valuable model system to study the effects of compounds on neuronal morphology, viability, and function. mdpi.com Studies on the related neurosteroid 3α-hydroxy-5α-pregnan-20-one have demonstrated effects on the cytoarchitecture of cultured fetal hippocampal neurons, inducing a regression in neurite length and area. nih.gov While these findings provide context, direct studies on how this compound impacts neuronal cell cultures are necessary to elucidate its specific cellular mechanisms.

Table 3: Effects on Neuronal Cell Cultures (Data for this compound is not currently available in the public domain. The table structure is provided for future data inclusion.)

Cell Type Parameter Measured Compound Concentration Observed Effect
Primary Hippocampal Neurons Neurite Outgrowth
Primary Cortical Neurons Synaptic Density
SH-SY5Y Neuroblastoma Cells Cell Viability (MTT Assay)

Preclinical In Vivo Mechanistic Studies in Animal Models

Following in vitro characterization, preclinical in vivo studies in animal models are essential to understand a compound's physiological and behavioral effects in a whole organism.

Brain Tissue Distribution and Levels in Relation to Receptor Occupancy

Understanding the extent to which a compound penetrates the blood-brain barrier and binds to its target receptors in the brain is a critical aspect of neuropharmacology. For the related compound 5α-pregnan-3α-ol-20-one, brain levels have been measured in mice in relation to its anesthetic effects. nih.gov However, specific data on the brain tissue distribution and receptor occupancy of this compound are not currently available. Techniques such as positron emission tomography (PET) with a radiolabeled form of the compound would be invaluable in determining its brain kinetics and target engagement. nih.gov

Table 4: Brain Tissue Distribution and Receptor Occupancy (Data for this compound is not currently available in the public domain. The table structure is provided for future data inclusion.)

Animal Model Brain Region Compound Concentration (ng/g tissue) Receptor Occupancy (%)
Rat Cortex
Rat Hippocampus
Rat Cerebellum

Neurophysiological Investigations in Rodents

Neurophysiological studies in rodents can reveal how a compound affects brain activity and behavior. The related neurosteroid 3α-hydroxy-5α-pregnan-20-one has been shown to affect dopamine-mediated behaviors in rodents, suggesting an interaction with central neurotransmitter systems. nih.gov Investigating the effects of this compound on rodent models of anxiety, depression, and cognition, alongside electrophysiological recordings of neuronal activity, would provide a comprehensive understanding of its neurophysiological profile.

Table 5: Neurophysiological Effects in Rodents (Data for this compound is not currently available in the public domain. The table structure is provided for future data inclusion.)

Animal Model Behavioral Test Electrophysiological Measure Observed Effect
Mouse Elevated Plus Maze
Rat Forced Swim Test
Rat Novel Object Recognition Hippocampal Long-Term Potentiation (LTP)

Metabolic Pathways and Biotransformation in Research Models

Enzymatic Biotransformation of Pregnane (B1235032) Derivatives (excluding human clinical)

The biotransformation of pregnane derivatives, including analogs of "(20S)-3alpha-Amino-5alpha-pregnan-20-ol," involves a variety of enzymatic processes. The liver is the principal site of metabolism, where a host of enzymes catalyze reactions to increase the polarity of these compounds, facilitating their elimination. Key enzymatic reactions include oxidation, reduction, and hydroxylation, followed by conjugation reactions.

In various animal models, the metabolism of parent pregnane compounds like progesterone (B1679170) has been studied to understand these pathways. For instance, in bovine corpus luteum preparations, progesterone is metabolized to 5-alpha-pregnane-3,20-dione and subsequently to 3-beta-hydroxy-5-alpha-pregnan-20-one (allopregnanolone). This highlights the role of reductases in modifying the steroid nucleus. While direct studies on "this compound" are limited, it is anticipated that its metabolism would follow similar enzymatic conversions. The presence of the 3-alpha-amino group may influence the specific enzymes involved and the resulting metabolites.

Phase I metabolism of steroids is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for oxidative transformations. nih.gov For pregnane derivatives, this can involve hydroxylation at various positions on the steroid core. Following Phase I reactions, or for compounds already possessing suitable functional groups, Phase II conjugation reactions occur. These include glucuronidation, sulfation, and glutathione (B108866) conjugation, which significantly increase the water solubility of the steroid, preparing it for excretion. nih.govupol.czdrughunter.com Steroid hormones can regulate the expression of these Phase II enzymes, suggesting a complex interplay between the compound and its metabolic machinery. nih.gov

Identification of Metabolites in Non-human Biological Systems

The identification of metabolites is essential for understanding the complete disposition of a compound. In non-human studies, the metabolites of pregnane derivatives have been characterized in various biological matrices. For example, in studies with anesthetized mice, the brain levels of 5-alpha-pregnan-3-alpha-ol-20-one and its five major metabolites were identified and quantified.

Given the structure of "this compound," potential metabolic transformations in non-human systems could include:

Oxidation: The 20-hydroxyl group could be oxidized to a ketone, forming the corresponding 20-one derivative.

Hydroxylation: CYP-mediated hydroxylation could occur at various positions on the pregnane skeleton, leading to the formation of more polar metabolites.

N-Acetylation: The 3-alpha-amino group could undergo N-acetylation, a common metabolic pathway for primary amines.

Conjugation: The 3-alpha-amino and 20-hydroxyl groups are potential sites for glucuronidation or sulfation, leading to the formation of highly water-soluble conjugates that can be readily excreted in urine or bile.

The following table illustrates hypothetical metabolites of this compound that could be identified in non-human biological systems based on known steroid metabolism pathways.

MetaboliteMetabolic ReactionPotential Biological Matrix
(20S)-3alpha-Amino-5alpha-pregnan-20-oneOxidation of the 20-hydroxyl groupLiver, Plasma, Urine
Hydroxylated-(20S)-3alpha-Amino-5alpha-pregnan-20-olCYP-mediated hydroxylationLiver, Plasma, Urine
N-acetyl-(20S)-3alpha-Amino-5alpha-pregnan-20-olN-acetylation of the 3-alpha-amino groupLiver, Plasma, Urine
This compound-glucuronideGlucuronidation of the 20-hydroxyl groupUrine, Bile
This compound-sulfateSulfation of the 20-hydroxyl groupUrine, Plasma

Role of Specific Enzymes (e.g., Aldo-Keto Reductases) in Pregnane Metabolism

Aldo-keto reductases (AKRs) are a superfamily of NAD(P)H-dependent oxidoreductases that play a critical role in the metabolism of steroids. upol.cz Several members of the AKR1C subfamily (AKR1C1, AKR1C2, AKR1C3, and AKR1C4) and the AKR1D subfamily (AKR1D1) are key enzymes in the biotransformation of pregnane derivatives. upol.cz

These enzymes function as 3-ketosteroid, 17-ketosteroid, and 20-ketosteroid reductases, catalyzing the conversion of ketones to hydroxyl groups at these respective positions on the steroid nucleus. upol.cz For instance, AKR1C enzymes are involved in the reduction of progesterone and its metabolites. upol.cz Given that "this compound" possesses a 20-hydroxyl group, it is plausible that its precursor, a 20-keto-pregnane, could be a substrate for a 20-ketosteroid reductase from the AKR family. Conversely, the 20-hydroxyl group of the compound itself could be a target for oxidation by a dehydrogenase, although AKRs predominantly favor the reductive direction in vivo.

The table below summarizes the key AKR enzymes involved in pregnane metabolism and their potential relevance to the biotransformation of "this compound" or its precursors.

EnzymeFunction in Pregnane MetabolismPotential Relevance to this compound
AKR1C120-ketosteroid reductaseMetabolism of a 20-keto precursor to form the 20-ol
AKR1C23-ketosteroid reductaseMetabolism of a 3-keto precursor
AKR1C317-ketosteroid and 20-ketosteroid reductaseMetabolism of a 20-keto precursor
AKR1D1 (5β-reductase)Reduces the double bond at C4-C5Formation of the 5α-pregnane skeleton from a Δ4 precursor

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. These studies typically utilize subcellular fractions, such as liver microsomes or S9 fractions, from various species to assess the rate at which a compound is metabolized. nih.govresearchgate.net Liver microsomes are a rich source of Phase I enzymes like CYPs, while S9 fractions also contain Phase II enzymes. nih.gov

For "this compound," an in vitro metabolic stability study would involve incubating the compound with liver microsomes from different non-human species (e.g., rat, mouse, dog) in the presence of necessary cofactors like NADPH. The disappearance of the parent compound over time is monitored by analytical techniques such as LC-MS/MS. From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

While specific experimental data for "this compound" is not publicly available, the following interactive table provides an illustrative example of how results from such a study might be presented. The data is hypothetical and serves to demonstrate the typical output of these assays.

SpeciesTest SystemIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
RatLiver Microsomes4515.4
MouseLiver Microsomes3221.7
DogLiver Microsomes6810.2

This type of data helps in selecting appropriate animal models for further in vivo pharmacokinetic and toxicology studies by identifying species with metabolic profiles that are most similar to what might be expected in humans.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analyzing (20S)-3alpha-Amino-5alpha-pregnan-20-ol, enabling its separation from complex matrices and closely related steroid isomers. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and the specific requirements of the research application.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of steroids. Due to the low volatility of this compound, which contains polar amino and hydroxyl functional groups, derivatization is a necessary prerequisite for GC analysis. This process replaces the active hydrogens on these groups with nonpolar moieties, increasing the compound's volatility and improving its chromatographic behavior.

Common derivatization methods include silylation, which can be performed using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). Once derivatized, the analyte can be separated on a GC column and detected by a mass spectrometer. Electron Impact (EI) ionization is a common method used in GC-MS, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for the molecule, allowing for its identification. While specific GC-MS spectra for this compound are not widely published, predicted spectra for structurally similar steroids, such as 5alpha-Pregnan-20alpha-ol-3-one, are available in databases and can serve as a guide. hmdb.cahmdb.ca The analysis of related neurosteroids has been successfully achieved using GC-MS following multiple chromatographic separation steps. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for quantifying neuroactive steroids and related compounds in biological samples due to its high sensitivity and specificity, often without the need for derivatization. nih.govsigmaaldrich.com This technique separates compounds in the liquid phase, which is well-suited for polar molecules like this compound that are not readily amenable to GC. mdpi.com

In an LC-MS/MS workflow, the compound is first separated from other sample components on an LC column. The eluent is then introduced into a mass spectrometer, where the molecule is ionized, typically using electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting the parent ion of the target analyte, fragmenting it, and then detecting a specific fragment ion. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves quantification accuracy. Validated LC-MS/MS assays have been developed for the simultaneous quantification of related neurosteroids like allopregnanolone (B1667786) and its isomers in serum, demonstrating the technique's suitability for this class of compounds. nih.gov

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile compounds in the gas phase. Separates compounds in the liquid phase.
Derivatization Typically required to increase volatility. Often not required, simplifying sample preparation. sigmaaldrich.com
Ionization Commonly Electron Impact (EI). Commonly Electrospray Ionization (ESI).
Sensitivity High. Very high, often superior for neurosteroids. nih.gov
Specificity High, based on retention time and mass spectrum. Extremely high, using parent/fragment ion transitions (MRM). nih.gov

| Application | Suitable for targeted analysis and structural identification. | Ideal for quantifying low-concentration analytes in complex matrices like plasma. nih.govmdpi.com |

Sample Preparation and Derivatization for Analysis

Effective sample preparation is critical to remove interfering substances and concentrate the analyte before instrumental analysis. For biological samples such as plasma or brain tissue, this may involve protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroid fraction.

As mentioned, derivatization is a key step for GC-MS analysis. The goal is to convert the polar -NH2 and -OH groups of this compound into less polar, more volatile derivatives. For LC-MS/MS, while often not essential for detection, derivatization can sometimes be employed to enhance ionization efficiency and, therefore, sensitivity. researchgate.net Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are known to react with primary amines to improve detection in LC-MS analyses. researchgate.net

Table 2: Common Derivatization Approaches for Amino and Hydroxyl Groups

Technique Reagent Class Example Reagent Target Functional Group(s) Purpose
GC-MS Silylating Agents MTBSTFA -OH, -NH2 Increases volatility and thermal stability.
GC-MS Acylating Agents Pentafluoropropionic Anhydride (PFPA) -OH, -NH2 Increases volatility and electronegativity for detection. nih.gov

| LC-MS | Amine-reactive Agents | AQC, Dansyl Chloride | -NH2 | Improves chromatographic retention and ionization efficiency. researchgate.net |

Isotopic Labeling for Metabolic Tracing and Quantification

Isotopic labeling is a powerful tool used in two primary contexts for this compound research: as internal standards for accurate quantification and for metabolic tracing studies. nih.govnih.gov

For quantification, a stable isotope-labeled version of the analyte (e.g., containing deuterium (B1214612) (²H) or carbon-13 (¹³C)) is synthesized. isotope.comeurisotop.com A known amount of this labeled standard is added to a sample before processing. Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences similar ionization effects and sample loss during preparation. By measuring the ratio of the mass spectrometry signal from the endogenous analyte to the labeled internal standard, highly accurate and precise quantification can be achieved, correcting for experimental variability. isotope.com For example, deuterated analogs of the related neurosteroid allopregnanolone are commercially available for this purpose. isotope.com

For metabolic studies, stable isotope tracers are used to follow the fate of molecules within a biological system. nih.gov By introducing a precursor molecule labeled with a stable isotope, researchers can track its conversion into various metabolites, including potentially this compound, providing critical insights into metabolic pathways. nih.gov

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry) in Synthesis Verification

When this compound is produced synthetically, its chemical structure and stereochemistry must be rigorously confirmed. A combination of spectroscopic techniques is essential for this verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the precise structure of an organic molecule. The chemical shifts, coupling constants, and integration of peaks in an NMR spectrum provide detailed information about the connectivity of atoms and their spatial arrangement. For steroids, NMR is crucial for confirming the stereochemistry at various chiral centers, such as the 3-alpha amino group and the 20S-hydroxyl group. The stereochemistry of closely related synthesized 3-aminosteroids has been verified by comparing their ¹H NMR data with literature values. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate measurement of the molecule's mass, which is used to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information consistent with the proposed molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the O-H stretch of the alcohol, the N-H stretch of the amine, and C-H stretches of the steroid backbone.

Table 3: Spectroscopic Methods for Structural Verification

Technique Information Provided Application to this compound
¹H and ¹³C NMR Detailed carbon-hydrogen framework, connectivity, and stereochemistry. Confirms the steroid skeleton and the specific orientation of the 3α-amino and 20S-hydroxyl groups. researchgate.net
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS), fragmentation pattern. Confirms the molecular formula (C21H37NO) and provides structural clues. alfa-chemistry.com

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Identifies key functional groups such as -OH (alcohol) and -NH2 (amine). |

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For neuroactive steroids, this typically involves modeling their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, a primary target for these compounds in the central nervous system.

Docking studies for related neurosteroids have identified specific binding sites within the transmembrane domain of GABA-A receptor subunits. These studies analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, the 3α-hydroxyl group of allopregnanolone (B1667786) is known to be a critical hydrogen bond donor. In the case of (20S)-3alpha-Amino-5alpha-pregnan-20-ol, it would be hypothesized that the 3α-amino group and the 20S-hydroxyl group could also participate in significant hydrogen bonding within the receptor's binding pocket. However, without specific docking studies for this compound, the precise interactions remain speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds. For neuroactive steroids, QSAR studies have been employed to understand how modifications to the steroid scaffold affect their modulatory activity at the GABA-A receptor.

A typical QSAR study involves a series of related compounds and their experimentally determined activities. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each compound and correlated with their activity. While structure-activity relationships for neurosteroids have been established—highlighting the importance of the A-ring stereochemistry and the presence of hydrogen bond donors at the C3 position—a specific QSAR model that includes this compound has not been identified in the literature.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations provide a detailed view of the conformational flexibility of a molecule and its interactions with its environment (like a receptor or a solvent) over time.

MD simulations of neurosteroids complexed with the GABA-A receptor can reveal the dynamic nature of the binding, the stability of key interactions, and the conformational changes induced in both the ligand and the receptor upon binding. These simulations can help to understand the mechanism of allosteric modulation. While MD simulations have been performed for other neurosteroids, providing insights into their binding stability and the role of water molecules in the binding site, specific simulation data for this compound are absent from the available literature.

Prediction of Binding Affinity and Specificity

Computational methods can also be used to predict the binding affinity (the strength of the binding interaction) of a ligand for its receptor. Techniques such as free energy perturbation (FEP) and thermodynamic integration (TI), often used in conjunction with MD simulations, can provide quantitative predictions of binding energies.

These predictions are valuable for prioritizing compounds for synthesis and experimental testing. For neurosteroids, predicting binding affinity can help in designing analogs with enhanced potency and selectivity for specific GABA-A receptor subtypes. The prediction of binding affinity for this compound at various neurosteroid binding sites would provide valuable information on its potential pharmacological profile, but such predictive studies have not been published.

Design and Investigation of Advanced Chemical Analogues

Synthesis of Novel (20S)-3alpha-Amino-5alpha-pregnan-20-ol Derivatives

The synthesis of novel derivatives of this compound leverages established steroid chemistry, often starting from commercially available pregnane (B1235032) skeletons. A common strategy involves the modification of the 3-amino group, which is crucial for its interaction with the GABA-A receptor.

One key precursor for these syntheses is the corresponding 3-oxo derivative, which can be readily converted to the 3α-amino compound through reductive amination. For instance, the synthesis of the closely related 3α-amino-5α-pregnan-20-one has been achieved by reacting the 3-oxo steroid with an aminating agent in the presence of a reducing agent. researchgate.net This methodology allows for the introduction of various substituents on the amino group by using different primary or secondary amines in the reductive amination step, leading to a diverse library of N-substituted derivatives.

Another approach to generating novel derivatives involves the introduction of functional groups at various positions on the steroid scaffold. For instance, the synthesis of pregnanolone (B1679072) derivatives with polar chains introduced at the 16α-position has been explored to improve pharmacokinetic properties. nih.govresearchgate.net These syntheses often utilize Michael addition reactions to append side chains to a pregn-16-en-20-one intermediate. nih.govresearchgate.net While not directly reported for this compound, these synthetic strategies could be adapted to create a new generation of analogues with unique pharmacological profiles.

Derivative Type General Synthetic Strategy Key Intermediates Potential for Diversity
N-substituted 3α-amino derivativesReductive amination of the 3-oxo precursor5α-pregnan-3,20-dioneHigh, through the use of various amines
B-ring homologated derivativesRing expansion reactions (e.g., Demyanov rearrangement)Cyanohydrins of 7-oxo steroidsModerate, allows for significant scaffold alteration
16α-substituted derivativesMichael addition to a pregn-16-en-20-onePregn-16-en-20-oneHigh, through the use of various nucleophiles

Targeted Structural Modifications for Enhanced Receptor Selectivity

The GABA-A receptor is a complex of five subunits, and different subunit combinations give rise to a variety of receptor subtypes with distinct pharmacological properties and anatomical distributions. This heterogeneity presents an opportunity to develop subtype-selective modulators with improved therapeutic profiles and fewer side effects. Targeted structural modifications of this compound are a key strategy in this endeavor.

The 3α-amino group is a critical determinant of activity. Research on the related 3α-amino-5α-pregnan-20-one has shown that this amino functionality is a viable substitute for the more common 3α-hydroxyl group found in other neuroactive steroids like allopregnanolone (B1667786), and it retains the ability to modulate the GABA-A receptor. researchgate.net The nature of the substituent on this amino group can significantly influence potency and selectivity. For example, the introduction of small alkyl groups could fine-tune the steric and electronic properties of this region, potentially leading to preferential interaction with specific GABA-A receptor subtypes.

Structure-activity relationship (SAR) studies on related pregnanolone derivatives have provided valuable insights. For instance, the stereochemistry at the 3-position is crucial, with the 3α-configuration being essential for positive modulatory activity at the GABA-A receptor. nih.gov Modifications at other positions of the steroid nucleus can also impact selectivity. For example, introducing substituents at the 16α-position of allopregnanolone has been shown to alter its activity. nih.govresearchgate.net While specific SAR data for a wide range of this compound derivatives at different GABA-A receptor subtypes is not extensively published, the principles derived from related neuroactive steroids guide the rational design of new analogues with enhanced selectivity.

The goal of these targeted modifications is to exploit the subtle differences in the steroid binding pockets of various GABA-A receptor subtypes. By systematically altering the structure of this compound and assessing the activity of the resulting analogues on recombinant GABA-A receptors with defined subunit compositions, researchers can build a detailed understanding of the structural requirements for subtype selectivity.

Modification Site Structural Change Potential Impact on Receptor Selectivity
3α-Amino GroupN-alkylation, N-acylationAlteration of hydrogen bonding capacity and steric bulk, potentially favoring specific subtype binding pockets.
Steroid A/B Ring JunctionAlteration of the A/B ring fusion stereochemistryChanges in the overall shape of the molecule, which could lead to differential recognition by various receptor subtypes.
C-16 PositionIntroduction of polar or non-polar substituentsModification of pharmacokinetic properties and potential for additional interactions within the binding site.
C-20 PositionModification of the hydroxyl groupAltering the polarity and hydrogen bonding potential at this position could influence binding affinity and selectivity.

Development of Probes for Receptor Mapping and Mechanism Elucidation

To understand how this compound and its analogues exert their effects, it is crucial to identify their binding sites on the GABA-A receptor and to study the conformational changes they induce. The development of chemical probes, such as radiolabeled ligands and photoaffinity labels, is instrumental in these investigations.

Radiolabeled Probes: The synthesis of tritiated ([³H]) or carbon-14 (B1195169) ([¹⁴C]) labeled versions of potent this compound derivatives would enable direct binding studies. These radioligands can be used in saturation and competition binding assays to determine the affinity of unlabeled analogues for the receptor and to characterize the binding site. While the specific radiolabeling of this compound has not been detailed in the available literature, methods for the tritiation of related neurosteroids, such as the synthesis of [³H]allopregnanolone, have been established and could potentially be adapted.

Photoaffinity Probes: Photoaffinity labeling is a powerful technique to covalently label a receptor at its binding site. A photoaffinity probe is a derivative of the ligand that contains a photoreactive group, such as a diazirine or an aryl azide. Upon irradiation with UV light, this group forms a highly reactive species that can form a covalent bond with nearby amino acid residues in the binding pocket.

The design and synthesis of photoaffinity probes based on neuroactive steroids have been successfully employed to map the binding sites on the GABA-A receptor. For example, a tritiated allopregnanolone derivative functionalized with a trifluoromethyldiazirine group has been used to identify an intersubunit steroid-binding site at the β+/α- interface of the GABA-A receptor. nih.gov Similarly, photoaffinity probes derived from sulfated neurosteroids have been synthesized to investigate their binding sites on GABA-A and NMDA receptors. nih.govwustl.edu

A photoaffinity probe based on the this compound scaffold would be designed to retain high affinity for the GABA-A receptor. The photoreactive moiety would be strategically placed at a position that is tolerant of substitution and is likely to be in close proximity to the receptor protein upon binding. Once the receptor is covalently labeled, the protein can be digested, and the labeled peptide fragments can be identified by mass spectrometry, thereby revealing the specific amino acid residues that constitute the binding site. This information is invaluable for understanding the molecular basis of ligand recognition and for the rational design of new, more selective drugs.

Probe Type Enabling Technology Application Key Information Gained
Radiolabeled LigandsIsotope labeling (e.g., Tritium)Receptor binding assaysBinding affinity (Kd), binding site density (Bmax), and structure-activity relationships.
Photoaffinity ProbesIncorporation of a photoreactive group (e.g., diazirine)Covalent labeling of the receptor binding siteIdentification of specific amino acid residues in the binding pocket, elucidation of the binding site location and structure.

Perspectives and Future Research Directions

Elucidating Undiscovered Biological Targets and Pathways

Key Research Areas:

Beyond GABA-A Receptors: While its effects on GABA-A receptors are presumed, comprehensive screening against a broad panel of neurotransmitter receptors and ion channels is necessary. mdpi.comnih.gov This includes glutamate (B1630785) receptors (NMDA and AMPA), glycine (B1666218) receptors, and voltage-gated ion channels, which are known to be modulated by other neurosteroids. mdpi.comnih.gov

Intracellular Signaling Cascades: Investigation into the compound's influence on intracellular signaling pathways is crucial. Neurosteroids can impact pathways such as PI3K/Akt and MAPK/ERK, which are vital for cell survival, growth, and plasticity. researchgate.net Understanding how (20S)-3alpha-Amino-5alpha-pregnan-20-ol modulates these cascades could reveal mechanisms underlying potential neuroprotective or neurogenic effects.

Inflammatory Pathways: There is emerging evidence that neurosteroids can modulate neuroinflammatory processes by interacting with immune cells in the brain. nih.govnih.gov Future studies should explore the effects of this compound on microglial and astrocyte activation and the production of pro- and anti-inflammatory cytokines. nih.govresearchgate.net

Mitochondrial Targets: The role of neurosteroids in mitochondrial function is a growing area of interest. Research could explore whether this compound interacts with mitochondrial proteins, such as the translocator protein (TSPO), to influence cellular metabolism and resilience to stress. nih.gov

Application of Advanced Omics Technologies in Mechanistic Research

To gain a comprehensive understanding of the molecular mechanisms of this compound, the application of advanced "omics" technologies is indispensable. nih.gov These high-throughput methods can provide an unbiased, system-wide view of the cellular and molecular changes induced by the compound. frontiersin.org

Potential Omics Approaches:

Omics TechnologyResearch FocusPotential Insights
Transcriptomics Gene expression profiling (RNA-seq) in neuronal and glial cells following treatment.Identification of gene networks and pathways regulated by the compound, revealing its broader biological impact. nih.gov
Proteomics Quantitative analysis of protein expression and post-translational modifications.Uncovering changes in protein abundance that mediate the compound's effects and identifying direct binding partners. nih.gov
Metabolomics Profiling of endogenous small-molecule metabolites in response to the compound.Understanding the impact on cellular metabolism and identifying biomarkers of drug response. mdpi.com
Lipidomics Analysis of changes in the lipid composition of neuronal membranes.Elucidating how the compound might alter membrane properties and influence the function of membrane-bound proteins.

The integration of these multi-omics datasets will be critical for constructing detailed models of the compound's mechanism of action and for identifying novel therapeutic targets. youtube.com

Potential for Development of Chemical Biology Tools

The unique structure of this compound makes it a valuable scaffold for the development of chemical biology tools. These tools can be instrumental in identifying its binding sites and exploring its mechanism of action in living systems.

Strategies for Tool Development:

Photoaffinity Probes: The synthesis of analogs containing photoreactive groups would allow for covalent labeling of binding partners upon UV irradiation. Subsequent proteomic analysis can then identify these target proteins.

Fluorescently Labeled Analogs: The attachment of a fluorescent tag would enable the visualization of the compound's subcellular localization and trafficking in real-time using advanced microscopy techniques.

Biotinylated Derivatives: The incorporation of a biotin (B1667282) tag can facilitate the isolation and identification of receptor-ligand complexes through affinity purification methods.

These chemical biology tools will be invaluable for validating biological targets and for studying the dynamic interactions of this compound within the complex environment of the cell.

Integration of In Silico and Experimental Approaches for Compound Optimization

A synergistic approach that combines computational modeling with experimental validation will be essential for the future development and optimization of this compound and related analogs. mdpi.comnih.gov

Integrated Drug Discovery Workflow:

Computational Modeling and Simulation:

Molecular Docking: In silico docking studies can predict the binding poses of this compound at known neurosteroid binding sites, such as those on the GABA-A receptor. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the ligand-receptor complex and the conformational changes induced upon binding. mdpi.comnih.gov

Pharmacophore Modeling: Based on the structure of this compound and other active analogs, a pharmacophore model can be developed to guide the design of new compounds with improved properties. conicet.gov.arresearchgate.net

Synthesis of Novel Analogs: Guided by the computational models, medicinal chemists can synthesize a focused library of new analogs with modifications designed to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Experimental Validation:

Binding Assays: The synthesized analogs would be tested in competitive binding assays to determine their affinity for the target receptor(s). conicet.gov.ar

Electrophysiological Recordings: The functional activity of the new compounds would be assessed using techniques such as patch-clamp electrophysiology to measure their effects on ion channel function. nih.gov

Structure-Activity Relationship (SAR) Studies: The data from these experiments will be used to build comprehensive SAR models, which will, in turn, inform the next round of computational design and synthesis, creating an iterative cycle of compound optimization. researchgate.netnih.gov

This integrated approach will accelerate the discovery of next-generation neuroactive steroids with superior therapeutic profiles for a range of neurological and psychiatric disorders.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for identifying and quantifying (20S)-3α-Amino-5α-pregnan-20-ol in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity for steroids. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential, particularly to resolve stereochemical configurations at C3α and C20S. Radioimmunoassays (RIAs) are also used but require rigorous validation to avoid cross-reactivity with structurally similar neurosteroids like allopregnanolone .

Q. How can researchers ensure stability and solubility of (20S)-3α-Amino-5α-pregnan-20-ol in experimental setups?

  • Methodological Answer : The compound is typically dissolved in dimethyl sulfoxide (DMSO) at 5 mg/mL or methanol, as these solvents prevent precipitation. For in vitro studies, maintain stock solutions at -20°C to avoid degradation. When diluting into aqueous buffers, ensure final DMSO concentrations ≤0.1% to minimize cellular toxicity. Stability testing via repeated freeze-thaw cycles and short-term (24-hour) room-temperature exposure is recommended .

Q. What animal models are appropriate for studying the neuroactive properties of this compound?

  • Methodological Answer : Rodent models (rats/mice) are widely used to assess GABA_A receptor modulation. Adrenalectomized (ADX) animals are critical for distinguishing adrenal-derived vs. brain-synthesized neurosteroids. Stress paradigms (e.g., forced swim tests) can evaluate rapid steroidogenic responses, with cerebral cortex and hypothalamus tissue sampling post-stress for quantification .

Advanced Research Questions

Q. How do contradictory findings about (20S)-3α-Amino-5α-pregnan-20-ol’s receptor specificity arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from differences in assay systems (e.g., recombinant vs. native GABA_A receptors) or steroid purity (>95% by HPLC is critical). To address this:

  • Use electrophysiological patch-clamp assays to measure chloride influx in neurons.
  • Compare effects with structurally related steroids (e.g., allopregnanolone) as positive controls.
  • Validate findings using genetic knockout models lacking specific GABA_A receptor subunits .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • In vivo : Administer radiolabeled (³H/¹⁴C) compound intravenously, followed by timed cerebrospinal fluid (CSF) and plasma sampling. Calculate brain-to-plasma ratio via scintillation counting.
  • In vitro : Use BBB endothelial cell monolayers (e.g., hCMEC/D3) to measure permeability coefficients (Papp) under flow conditions.
  • Consider lipophilicity (LogP ~4.6) and plasma protein binding, which influence free fraction availability .

Q. How can researchers reconcile conflicting data on stress-induced neurosteroidogenesis involving (20S)-3α-Amino-5α-pregnan-20-ol?

  • Methodological Answer : Contradictions may arise from interspecies differences (e.g., human vs. rodent stress responses) or sampling timelines (acute vs. chronic stress). Mitigation strategies:

  • Standardize stress duration (e.g., 5-minute swim stress) and post-stress sampling intervals (<15 minutes).
  • Include adrenalectomy controls to isolate brain-specific synthesis pathways.
  • Use CRISPR-Cas9 models to knockout enzymes like 5α-reductase or 3α-hydroxysteroid dehydrogenase .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in neurosteroid studies?

  • Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) are ideal for estimating EC₅₀ values. For small-sample neurochemical datasets, Bayesian hierarchical models improve robustness. Always report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize biological significance .

Q. How can open-data practices enhance reproducibility in studies involving this compound?

  • Methodological Answer :

  • Share raw LC-MS/MS chromatograms and NMR spectra in repositories like Zenodo or Figshare.
  • Annotate datasets with stereochemical descriptors (Cahn-Ingold-Prelog rules) to avoid ambiguity.
  • Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata, including solvent systems and instrument calibration details .

Safety & Compliance

Q. What safety protocols are critical for handling (20S)-3α-Amino-5α-pregnan-20-ol in laboratory settings?

  • Methodological Answer : Classified as a Category 2 carcinogen (H351), it requires:

  • PPE: Nitrile gloves, lab coats, and N95 masks during weighing.
  • Engineering controls: Use fume hoods for powder handling and solvent mixing.
  • Waste disposal: Incinerate via certified hazardous waste contractors. Document exposure incidents with immediate medical consultation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.